1-(3-Bromopropoxy)-4-fluorobenzene
Description
Contextualization within Halogenated Aryl Ether Chemistry
Halogenated aryl ethers are a class of organic compounds characterized by an ether linkage to an aromatic ring that also bears one or more halogen atoms. These structures are of fundamental interest due to the interplay of the electron-donating ether group and the electron-withdrawing halogen substituent, which influences the reactivity of the aromatic ring. The synthesis of such ethers often involves methods like the Williamson ether synthesis or the Ullmann condensation. union.edufrancis-press.com The Williamson synthesis, a versatile method for preparing asymmetrical ethers, involves the reaction of a halogenated hydrocarbon with a sodium alkoxide or phenoxide. francis-press.com The Ullmann condensation, on the other hand, typically couples an aryl halide with an alcohol in the presence of a copper catalyst. union.edu
1-(3-Bromopropoxy)-4-fluorobenzene is a distinct member of this class, featuring both a bromine and a fluorine atom. The fluorine atom on the benzene (B151609) ring and the bromine atom on the propyl chain provide two different reactive sites, making it a bifunctional reagent. The C-F bond is generally strong and less reactive in nucleophilic substitution, while the C-Br bond at the end of the alkyl chain is susceptible to nucleophilic attack, a key feature in its synthetic applications.
Significance as a Versatile Synthetic Intermediate and Building Block in Organic Synthesis
The utility of this compound lies in its capacity to act as a versatile building block in the synthesis of more complex molecules. The bromo- and fluoro- functionalities allow for a range of chemical transformations. The bromopropoxy chain can readily participate in nucleophilic substitution reactions, where the bromine atom is displaced by various nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. This makes it an ideal precursor for introducing the 4-fluorophenoxypropyl moiety into a target molecule.
This structural motif is of particular interest in medicinal chemistry and materials science. The presence of a fluorine atom can significantly alter the physicochemical properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. Therefore, incorporating the 4-fluorophenyl group is a common strategy in drug design.
Overview of Current Research Trajectories Involving the Compound
Current research involving this compound is primarily focused on its application in the synthesis of novel organic compounds with potential biological activity or unique material properties. Researchers are exploring its use in the construction of complex molecular architectures through multi-step synthetic sequences. For instance, the compound serves as a key starting material for creating derivatives that are then evaluated for their efficacy as pharmaceutical agents or for their performance in advanced materials. The development of new catalytic systems that enable more efficient and selective reactions involving this and similar halogenated ethers is also an active area of investigation.
Chemical and Physical Properties
Below is a table summarizing some of the key chemical and physical properties of this compound and its related precursors.
| Property | This compound | 4-Fluorobromobenzene |
| Chemical Formula | C9H10BrFO uni.lu | C6H4BrF wikipedia.org |
| Molar Mass | 233.08 g/mol | 175.000 g·mol−1 wikipedia.org |
| Appearance | - | Colorless liquid wikipedia.org |
| Boiling Point | - | 150 °C (302 °F; 423 K) wikipedia.org |
| Melting Point | - | −16 °C (3 °F; 257 K) wikipedia.org |
| Solubility in Water | - | Insoluble wikipedia.org |
Structure
3D Structure
Properties
IUPAC Name |
1-(3-bromopropoxy)-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNUENLPKPOOPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10293582 | |
| Record name | 1-(3-bromopropoxy)-4-fluorobenzene | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID10293582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1129-78-8 | |
| Record name | 1129-78-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90824 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3-bromopropoxy)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10293582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-bromopropoxy)-4-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Chemical Reactivity and Mechanistic Investigations of 1 3 Bromopropoxy 4 Fluorobenzene
Nucleophilic Substitution Reactions (SN2 and SN1) at the Bromine Center
The bromine atom on the terminal carbon of the propoxy chain is a leaving group, making this position susceptible to nucleophilic substitution. Given that it is a primary alkyl halide, the SN2 mechanism is generally favored over the SN1 mechanism, which would involve a less stable primary carbocation.
Reactivity with Various Nucleophiles (e.g., Amines, Alcohols, Thiolates)
1-(3-Bromopropoxy)-4-fluorobenzene serves as a versatile substrate for reactions with a range of nucleophiles to form new carbon-heteroatom bonds.
Amines: The reaction with primary or secondary amines is a common method to introduce an amino functional group. thermofisher.com These reactions typically proceed via an SN2 mechanism, where the amine's lone pair of electrons attacks the carbon atom bonded to the bromine, displacing the bromide ion. For instance, it can react with various amines to form substituted N-[3-(4-fluorophenoxy)propyl]amines. The kinetics of the reaction are dependent on the reactivity and concentration of both the acylating reagent and the amine. thermofisher.com
Alcohols and Phenols: In the presence of a base, alcohols (alkoxides) and phenols (phenoxides) can act as nucleophiles to displace the bromide, forming ethers in a classic Williamson ether synthesis. The base is required to deprotonate the alcohol, increasing its nucleophilicity.
Thiolates: Thiolates, the sulfur analogs of alkoxides, are excellent nucleophiles and react readily with this compound to yield the corresponding thioethers.
The following table summarizes the expected products from the reaction of this compound with representative nucleophiles.
| Nucleophile | Reagent Example | Product |
| Amine | Diethylamine | N,N-Diethyl-3-(4-fluorophenoxy)propan-1-amine |
| Alcohol | Sodium ethoxide | 1-Ethoxy-3-(4-fluorophenoxy)propane |
| Thiolate | Sodium thiophenoxide | 3-(4-Fluorophenoxy)propyl(phenyl)sulfane |
Kinetic and Thermodynamic Studies of Bromine Displacement
While specific kinetic and thermodynamic data for this compound are not extensively documented in readily available literature, the principles of SN2 reactions provide a framework for understanding its reactivity. The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. The thermodynamics are governed by the relative bond strengths of the C-Br bond being broken and the new C-Nucleophile bond being formed.
Electrophilic Aromatic Substitution Reactions on the Fluorobenzene (B45895) Moiety
Electrophilic aromatic substitution (EAS) involves an electrophile attacking the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. msu.edulibretexts.org The reaction proceeds through a two-step mechanism involving the formation of a positively charged intermediate called an arenium ion or sigma complex. msu.edulibretexts.org
Directing Effects of the Fluoro and Alkoxy Substituents
The regioselectivity of EAS on the this compound ring is determined by the combined electronic effects of the fluoro and the 3-bromopropoxy substituents. pressbooks.pub
Fluoro Group: The fluorine atom is a halogen, which presents a unique case in EAS. It is an ortho-, para-director but is also a deactivating group. pressbooks.publibretexts.org This is because its strong inductive effect (-I) withdraws electron density from the ring, making it less reactive than benzene. csbsju.eduresearchgate.net However, its lone pairs can donate electron density through resonance (+R), which preferentially stabilizes the arenium ion intermediate when the attack occurs at the ortho and para positions. csbsju.edu Since the para position is already occupied, the fluoro group directs incoming electrophiles to the ortho position (C3 and C5).
Alkoxy Group (3-Bromopropoxy): The alkoxy group is an activating group and a strong ortho-, para-director. libretexts.org The oxygen atom's lone pairs strongly donate electron density to the ring via resonance (+R effect), which outweighs its inductive electron-withdrawing effect (-I effect). libretexts.org This increases the electron density of the ring, particularly at the ortho and para positions, making the ring more nucleophilic and reactive towards electrophiles than benzene itself. libretexts.orglibretexts.org The alkoxy group directs incoming electrophiles to its ortho positions (C2 and C6).
Combined Effect: In this compound, the two substituents are para to each other. The powerful activating and ortho-directing effect of the alkoxy group at C1 and the deactivating but ortho-directing effect of the fluoro group at C4 work in concert. Both groups direct substitution to the same positions: C2, C3, C5, and C6. However, the alkoxy group is a much stronger activating group than fluorine is a deactivator. Therefore, substitution is strongly favored at the positions ortho to the alkoxy group (C2 and C6).
| Substituent | Position | Type | Directing Effect |
| -O(CH₂)₃Br | C1 | Activating | Ortho |
| -F | C4 | Deactivating | Ortho |
Friedel-Crafts Alkylation and Acylation Studies
Friedel-Crafts reactions are a set of reactions that attach substituents to an aromatic ring via electrophilic substitution. wikipedia.org
Friedel-Crafts Alkylation: This reaction involves the alkylation of the aromatic ring with an alkyl halide in the presence of a strong Lewis acid catalyst, such as AlCl₃. msu.eduwikipedia.org For this compound, alkylation would be expected to occur primarily at the C2 and C6 positions, ortho to the strongly activating alkoxy group.
Friedel-Crafts Acylation: This reaction involves the introduction of an acyl group (R-C=O) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. wikipedia.orglibretexts.org Similar to alkylation, acylation of this compound would yield predominantly the 2-acyl and 6-acyl substituted products. libretexts.org The acylation reaction is generally preferred over alkylation in synthetic applications because it is less prone to carbocation rearrangements and the resulting ketone product is less susceptible to further reaction.
Cross-Coupling Reactions
The presence of both a C-Br bond in the alkyl chain and C-F and C-H bonds on the aromatic ring allows for potential participation in various cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
While the primary alkyl bromide is more suited for nucleophilic substitution, the aryl-fluorine bond can, under specific catalytic conditions, participate in cross-coupling. Palladium-catalyzed cross-coupling reactions of aryl fluorides, particularly those activated by electron-withdrawing groups, have been developed. rsc.org However, C-F bond activation is generally more challenging than that of other aryl halides.
More commonly, the aromatic ring itself can be functionalized (e.g., via lithiation or boronation) to participate in cross-coupling. For instance, if the molecule were converted to an arylboronic acid derivative, it could undergo Suzuki coupling. Similarly, palladium-catalyzed reactions can couple aryl bromides with various partners. nih.govorganic-chemistry.org While this compound itself contains an alkyl bromide, its aromatic ring could be brominated and then subjected to cross-coupling.
Suzuki-Miyaura Coupling (with Boronic Acids/Esters)
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. libretexts.orgfishersci.co.uk This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. libretexts.orgfishersci.co.uk In the context of this compound, the alkyl bromide is the primary reactive site for this transformation.
The general catalytic cycle for the Suzuki-Miyaura coupling proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The cycle begins with the oxidative addition of the organic halide to a palladium(0) complex, forming a palladium(II) intermediate. libretexts.org This is often the rate-determining step. libretexts.org Subsequently, in the presence of a base, the organoboron compound undergoes transmetalation, where the organic group from the boron is transferred to the palladium center. researchgate.net The final step is reductive elimination, which forms the desired carbon-carbon bond and regenerates the palladium(0) catalyst. libretexts.org
Studies on similar systems, such as the Suzuki-Miyaura coupling of 1-bromo-4-fluorobenzene (B142099) with various boronic acids, have demonstrated the feasibility of this reaction. mdpi.comugr.es For instance, the coupling of 1-bromo-4-fluorobenzene with phenylboronic acid, 4-vinylphenylboronic acid, 4-carboxyphenylboronic acid, and 4-fluorophenylboronic acid has been successfully achieved. mdpi.com These reactions highlight the utility of the Suzuki-Miyaura coupling for creating diverse molecular architectures from fluorinated aryl bromides. mdpi.comugr.es The reactivity of the coupling partners can be influenced by electronic factors; for example, electron-deficient boronic acids may exhibit different reactivity profiles compared to electron-rich ones. mdpi.com The development of highly active and stable phosphine-free palladium catalysts has further expanded the scope and efficiency of these reactions. researchgate.net
Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Aryl Bromides This table is illustrative and provides examples of related reactions to infer the potential reactivity of this compound.
| Aryl Bromide | Boronic Acid/Ester | Catalyst System | Product | Reference |
|---|---|---|---|---|
| 1-Bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 | 4-Fluorobiphenyl | mdpi.comugr.es |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | 2,4'-Difluorobiphenyl | mdpi.comugr.es |
| 1-Bromo-3-fluorobenzene (B1666201) | Phenylboronic acid | Hemilabile PO coordinated cyclopalladated complexes | 3-Fluorobiphenyl | researchgate.net |
While direct studies on this compound are not extensively detailed in the provided search results, the established principles of the Suzuki-Miyaura reaction strongly suggest that it would readily couple with various boronic acids and esters at the C-Br bond. libretexts.orgfishersci.co.uknyu.edunih.gov The reaction would be expected to proceed under standard palladium catalysis with a suitable base to afford products where the bromine atom is replaced by the organic moiety from the boronic acid. libretexts.orgfishersci.co.uk
Sonogashira Coupling (with Terminal Alkynes)
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. wikipedia.orggold-chemistry.orgresearchgate.net This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a mild base, such as an amine, which also often serves as the solvent. wikipedia.orgorganic-chemistry.org
The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org The palladium cycle is initiated by the oxidative addition of the aryl or vinyl halide to a Pd(0) species. wikipedia.org In parallel, the copper cycle involves the reaction of the terminal alkyne with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate. This copper acetylide then undergoes transmetalation with the palladium(II) complex. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst. wikipedia.org Copper-free Sonogashira coupling protocols have also been developed. nih.gov
Given the presence of the alkyl bromide in this compound, it is expected to undergo Sonogashira coupling with terminal alkynes. The reaction would result in the formation of a new carbon-carbon bond, replacing the bromine atom with the alkyne group. The reactivity of aryl halides in Sonogashira couplings generally follows the order I > Br > Cl. wikipedia.org
Table 2: Illustrative Sonogashira Coupling Reactions This table provides examples of Sonogashira couplings to illustrate the potential of this compound in this reaction.
| Aryl/Vinyl Halide | Terminal Alkyne | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Aryl or Vinyl Halide | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, amine base | Disubstituted Alkyne | wikipedia.orgorganic-chemistry.org |
| Aryl Iodide | Phenylacetylene | DNA-supported palladium nanoparticles | Aryl-substituted Alkyne | nih.gov |
| Aryl Bromide | Phenylacetylene | PS-bpt-Pd(II) catalyst | Aryl-substituted Alkyne | nih.gov |
The Sonogashira reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups, making it a valuable tool in the synthesis of complex molecules, including pharmaceuticals and natural products. wikipedia.orggold-chemistry.orglibretexts.org
Heck Reaction (with Alkenes)
The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.orgorganic-chemistry.org This reaction is a versatile method for the synthesis of substituted alkenes. wikipedia.orgnih.gov The catalyst is typically a palladium(0) species, often generated in situ from a palladium(II) precursor, and the reaction is carried out in the presence of a base. wikipedia.org
The mechanism of the Heck reaction involves a catalytic cycle that includes:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the organic halide to form a palladium(II) complex. wikipedia.org
Alkene Coordination and Insertion: The alkene coordinates to the palladium(II) complex and then inserts into the palladium-carbon bond. wikipedia.org
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the newly formed carbon-carbon bond is eliminated, forming the alkene product and a hydridopalladium(II) complex.
Reductive Elimination: The hydridopalladium(II) complex undergoes reductive elimination in the presence of a base to regenerate the palladium(0) catalyst. wikipedia.org
In the case of this compound, the alkyl bromide moiety would be the reactive site for the Heck reaction. Coupling with an alkene would lead to the formation of a new carbon-carbon bond at the terminal position of the propoxy chain. The regioselectivity of the alkene insertion can be influenced by the electronic and steric properties of both the alkene and the organopalladium intermediate. researchgate.net
Table 3: Examples of Heck Reaction Conditions This table illustrates typical conditions and outcomes for Heck reactions involving aryl bromides.
| Aryl Halide | Alkene | Catalyst System | Base | Product Type | Reference |
|---|---|---|---|---|---|
| Iodobenzene | Styrene | Palladium chloride | Potassium acetate (B1210297) | Stilbene | wikipedia.org |
| Aryl Bromide | n-Butyl Acrylate | Palladium/Phosphine-Imidazolium Salt | Base | (E)-n-Butyl Cinnamate derivative | organic-chemistry.org |
| Aryl Halide | Alkene | Pd(L-proline)2 complex | Base (in water) | Substituted Alkene | organic-chemistry.org |
The Heck reaction is a powerful tool for the synthesis of a wide variety of organic compounds, including natural products and pharmaceuticals. researchgate.netyoutube.com Recent advancements have focused on developing more efficient and environmentally friendly catalytic systems, including the use of phosphine-free catalysts and aqueous reaction media. organic-chemistry.orgnih.gov
Negishi and Stille Coupling Variants
Negishi Coupling
The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide or triflate. wikipedia.org This reaction is highly versatile and allows for the formation of carbon-carbon bonds between sp³-, sp²-, and sp-hybridized carbon atoms. wikipedia.org The reaction generally proceeds with high yields and functional group tolerance. wikipedia.orgnih.gov
The catalytic cycle of the Negishi coupling is similar to other palladium-catalyzed cross-coupling reactions and involves oxidative addition, transmetalation, and reductive elimination. A key feature of the Negishi coupling is the use of organozinc reagents, which are more reactive than organoboranes and organostannanes, often leading to faster reaction times. wikipedia.org
For this compound, the alkyl bromide would be the reactive partner in a Negishi coupling. This would allow for the introduction of a wide variety of organic groups (alkyl, alkenyl, aryl, etc.) at the end of the propoxy chain. Recent developments have focused on making the Negishi coupling more sustainable, with protocols using water as a solvent and operating under aerobic conditions. nih.gov
Stille Coupling
The Stille coupling involves the palladium-catalyzed reaction of an organotin compound (organostannane) with an organic halide or triflate. psu.edu This reaction is known for its tolerance of a wide range of functional groups and the fact that the organostannanes are often stable and can be purified by chromatography. psu.edunih.gov
The mechanism of the Stille coupling follows the general pattern of oxidative addition, transmetalation, and reductive elimination. psu.edu The transmetalation step involves the transfer of an organic group from the tin atom to the palladium center. A limitation of the Stille reaction is the toxicity of the organotin reagents and byproducts. msu.edu
In the context of this compound, the Stille coupling would provide another avenue for functionalizing the terminal position of the propoxy chain by reacting it with various organostannanes. researchgate.netresearchgate.net
Table 4: Comparison of Negishi and Stille Coupling
| Feature | Negishi Coupling | Stille Coupling |
|---|---|---|
| Organometallic Reagent | Organozinc | Organotin |
| Catalyst | Palladium or Nickel | Palladium |
| Reactivity of Organometallic | High | Moderate |
| Functional Group Tolerance | High | High |
| Toxicity of Reagents | Moderate | High |
| Key Advantage | High reactivity and versatility | Stability of organometallic reagents |
Radical Reactions and Mechanistic Elucidation
The study of radical reactions and their intermediates provides deeper insight into reaction mechanisms that may not proceed through purely ionic or concerted pathways.
Application of Radical Clock Reactions to Investigate Intermediates
Radical clock reactions are a powerful tool for determining the rates of radical reactions and for detecting the presence of radical intermediates. illinois.eduyoutube.com These reactions involve a unimolecular rearrangement of a radical at a known rate. By competing this unimolecular rearrangement with a bimolecular reaction, the rate of the bimolecular reaction can be determined. illinois.edu
If a reaction involving this compound were to proceed through a radical intermediate at the brominated carbon, a suitably designed radical clock could be employed. For example, if a radical is generated at the carbon bearing the bromine, and this radical can undergo a rapid and irreversible rearrangement, the detection of the rearranged product would provide strong evidence for the intermediacy of that radical. researchgate.net The ratio of the rearranged product to the unrearranged product can be used to calculate the rate of the competing reaction. illinois.edu
Electron Transfer Mechanisms in Reactions
Some reactions may proceed through an electron transfer mechanism, either a single-electron transfer (SET) or a two-electron transfer. youtube.com In an SET mechanism, an electron is transferred from a donor molecule to an acceptor molecule, generating radical ions which then go on to react. rsc.org
Investigating whether a reaction of this compound involves an electron transfer mechanism could be achieved through various experimental techniques. For example, the use of radical scavengers or the observation of characteristic products of radical ion intermediates could suggest an SET pathway. researchgate.net The energy profile of the reaction and the nature of the reactants and products can also provide clues about the operative mechanism. youtube.com For instance, in some coordination compounds, electron transfer can occur through an outer-sphere mechanism where the coordination spheres of the metal ions remain intact. youtube.com
Functional Group Transformations of the Aryl Fluorine
The transformation of the aryl fluorine atom in this compound is a challenging yet significant reaction in synthetic organic chemistry. The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making its cleavage and functionalization inherently difficult. The primary pathway for modifying the aryl fluorine in this and other fluoroarenes is through Nucleophilic Aromatic Substitution (SNAr). masterorganicchemistry.combaranlab.org
The classical SNAr mechanism is a two-step addition-elimination process. In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. For this mechanism to proceed efficiently, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (–NO2) or cyano (–CN) groups, positioned ortho or para to the leaving group. masterorganicchemistry.comresearchgate.net These groups are essential for stabilizing the negative charge of the Meisenheimer intermediate through resonance.
In the case of this compound, the substituent para to the fluorine is the 3-bromopropoxy group (–OCH2CH2CH2Br). This alkoxy group is an electron-donating group (EDG) due to the resonance effect of the oxygen's lone pairs, which increases electron density on the aromatic ring. This electronic effect deactivates the ring toward classical nucleophilic attack by destabilizing the negatively charged Meisenheimer intermediate. Consequently, traditional SNAr reactions on this compound with common nucleophiles are generally not feasible under standard conditions.
However, recent advancements in catalysis have enabled the SNAr of electron-rich and unactivated fluoroarenes. nih.gov One prominent method involves organic photoredox catalysis. This approach utilizes a photocatalyst that, upon irradiation with light, can oxidize the electron-rich aromatic ring to a radical cation. This transformation dramatically increases the ring's electrophilicity, making it highly susceptible to nucleophilic attack. This radical-cation-accelerated SNAr provides a pathway for the functionalization of otherwise inert aryl fluorides under mild conditions. nih.gov
While specific experimental data for the SNAr of this compound is not extensively reported, the reactivity can be inferred from studies on structurally analogous electron-rich fluoroarenes, such as 4-fluoroanisole (B119533). Research has demonstrated that under photoredox conditions, these substrates can react with a variety of nucleophiles, including amines and carboxylic acids, to yield the corresponding substituted products. nih.gov The bromine on the propyl chain in this compound is another functional handle, but the C-F bond functionalization can be achieved selectively under these modern catalytic conditions. nih.gov
The table below presents research findings for the photoredox-catalyzed SNAr of 4-fluoroanisole, a close structural analog of the title compound, illustrating the potential transformations of the aryl fluorine.
Table 1: Illustrative Functional Group Transformations of the Aryl Fluorine via Photoredox-Catalyzed SNAr on an Analogous Substrate (4-Fluoroanisole)
| Nucleophile | Product from 4-Fluoroanisole | Catalyst System | Conditions | Yield (%) | Ref. |
| Ammonia (as NH4carbamate) | 4-Anisidine | 9-Mesityl-10-methylacridinium | Blue LEDs, 45-50 °C, Dichloromethane | 71 | nih.gov |
| 2-Picolylamine | N-(4-Methoxyphenyl)picolin-2-amine | 9-Mesityl-10-methylacridinium | Blue LEDs, 45-50 °C, Dichloromethane | 81 | nih.gov |
| Benzoic Acid | 4-Methoxyphenyl benzoate | 9-Mesityl-10-methylacridinium | Blue LEDs, 45-50 °C, Dichloromethane | 56 | nih.gov |
This data is for the analogous compound 4-fluoroanisole and serves to illustrate the potential reactivity of this compound under similar advanced catalytic methods.
Derivatization Strategies and Analog Synthesis
Synthesis of N-Containing Derivatives
The facile displacement of the bromide ion by nitrogen nucleophiles is a widely used strategy to synthesize a variety of nitrogen-containing derivatives of 1-(3-bromopropoxy)-4-fluorobenzene.
One of the notable applications of this compound is in the synthesis of heterocyclic systems, particularly those with relevance in medicinal chemistry. A prominent example is the synthesis of thiazolidinedione (TZD) derivatives. The general approach involves a Knoevenagel condensation between an aldehyde and thiazolidine-2,4-dione. nih.gov While direct alkylation of the TZD nitrogen with this compound is a potential route, a more common strategy involves a multi-step synthesis.
For instance, a synthetic route could first involve the reaction of this compound with a suitable aldehyde-containing precursor to form an intermediate, which then undergoes condensation with thiazolidine-2,4-dione. A plausible, though not explicitly detailed in the provided search results, synthetic pathway to a target molecule like 5-(4-(3-(4-fluorophenoxy)propyl)benzylidene)thiazolidine-2,4-dione would likely involve the initial formation of 4-(3-(4-fluorophenoxy)propyl)benzaldehyde. This aldehyde would then be reacted with thiazolidine-2,4-dione in the presence of a base like piperidine (B6355638) in a solvent such as ethanol, followed by heating under reflux to yield the final TZD derivative. nih.gov
The formation of such derivatives is of interest due to the established pharmacological activities of the thiazolidinedione core. researchgate.netnih.gov
Table 1: Representative Thiazolidinedione Derivative Synthesis
| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |
| 4-(3-(4-fluorophenoxy)propyl)benzaldehyde | Thiazolidine-2,4-dione | Piperidine, Ethanol, Reflux | 5-(4-(3-(4-fluorophenoxy)propyl)benzylidene)thiazolidine-2,4-dione |
The electrophilic nature of the carbon atom attached to the bromine in this compound makes it an excellent alkylating agent for a variety of nitrogenous compounds, including amines and nitrogen-containing heterocycles.
The N-alkylation of secondary amines like piperidine with alkyl halides is a standard transformation in organic synthesis. researchgate.net The reaction of this compound with piperidine, typically in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF), would yield N-(3-(4-fluorophenoxy)propyl)piperidine. The base is necessary to neutralize the hydrobromic acid formed during the reaction. researchgate.net
Similarly, nitrogen-containing heterocycles such as imidazole (B134444) can be readily alkylated. The reaction of this compound with imidazole, often carried out in the presence of a base like sodium hydride in a polar aprotic solvent like DMF, would result in the formation of 1-(3-(4-fluorophenoxy)propyl)-1H-imidazole. The use of a strong base like sodium hydride ensures the complete deprotonation of imidazole, forming a highly nucleophilic imidazolide (B1226674) anion that readily attacks the alkyl bromide.
Table 2: Examples of N-Alkylation Reactions
| Nitrogenous Compound | Reagents/Conditions | Product |
| Piperidine | K₂CO₃, DMF | N-(3-(4-fluorophenoxy)propyl)piperidine |
| Imidazole | NaH, DMF | 1-(3-(4-fluorophenoxy)propyl)-1H-imidazole |
Synthesis of Oxygen-Containing Derivatives
The reactivity of the bromo-group also extends to oxygen nucleophiles, allowing for the synthesis of ethers and esters. Furthermore, the propyl chain can undergo hydrolysis and oxidation reactions to introduce further oxygen-containing functionalities.
The Williamson ether synthesis is a classic and efficient method for preparing ethers. youtube.comyoutube.com This reaction involves the reaction of an alkyl halide with an alkoxide. In the context of this compound, it can react with various alkoxides or phenoxides to form new ether linkages. For example, reacting this compound with sodium phenoxide (prepared by treating phenol (B47542) with a base like sodium hydroxide) in a suitable solvent would yield 1-(4-fluorophenoxy)-3-phenoxypropane. youtube.com
Ester formation can be achieved by reacting this compound with a carboxylate salt. For instance, the reaction with sodium acetate (B1210297) in a polar aprotic solvent like DMF would lead to the formation of 3-(4-fluorophenoxy)propyl acetate.
The terminal bromine atom of this compound can be displaced by a hydroxyl group through a hydrolysis reaction. This is typically achieved by heating the compound with an aqueous solution of a base, such as sodium hydroxide. The resulting product is 3-(4-fluorophenoxy)propan-1-ol.
This alcohol can then be further functionalized through oxidation. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), would oxidize the primary alcohol to the corresponding aldehyde, 3-(4-fluorophenoxy)propionaldehyde. The use of stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, would lead to the formation of the carboxylic acid, 3-(4-fluorophenoxy)propanoic acid.
Table 3: Oxygen-Containing Derivative Synthesis
| Reaction Type | Reactant | Reagents/Conditions | Product |
| Ether Synthesis | Phenol | 1. NaOH2. This compound | 1-(4-fluorophenoxy)-3-phenoxypropane |
| Ester Synthesis | Sodium Acetate | DMF | 3-(4-fluorophenoxy)propyl acetate |
| Hydrolysis | NaOH (aq) | Heat | 3-(4-fluorophenoxy)propan-1-ol |
| Oxidation (mild) | 3-(4-fluorophenoxy)propan-1-ol | PCC, CH₂Cl₂ | 3-(4-fluorophenoxy)propionaldehyde |
| Oxidation (strong) | 3-(4-fluorophenoxy)propan-1-ol | KMnO₄, H⁺ | 3-(4-fluorophenoxy)propanoic acid |
Carbon-Chain Elongation and Cyclization Reactions
The synthetic utility of this compound extends to the formation of new carbon-carbon bonds, allowing for the elongation of the propyl chain and the construction of cyclic structures.
A powerful method for carbon-carbon bond formation is the Grignard reaction. wikipedia.orgmnstate.edusigmaaldrich.com The Grignard reagent of this compound can be prepared by reacting it with magnesium metal in an anhydrous ether solvent. However, the presence of the ether linkage within the same molecule could potentially lead to intramolecular side reactions. A more viable strategy would involve the protection of a precursor alcohol before introducing the bromo functionality. Assuming the Grignard reagent, 3-(4-fluorophenoxy)propylmagnesium bromide, can be successfully formed, it can then react with various electrophiles. For example, reaction with an aldehyde or ketone would lead to the formation of a secondary or tertiary alcohol, respectively, thus elongating the carbon chain.
Ring Closure Reactions Utilizing the Alkyl Bromide
The presence of the 3-bromopropoxy chain makes this compound an ideal precursor for intramolecular cyclization reactions to form six-membered heterocyclic rings. A primary example of this strategy is the formation of chromane (B1220400) derivatives. While direct literature on the cyclization of this specific compound is not prevalent, the reaction can be conceptualized based on established synthetic principles.
This process would typically involve the introduction of a nucleophilic group, such as a hydroxyl (-OH) or an amine (-NH2), onto the benzene (B151609) ring, ortho to the propoxy linkage. Subsequent intramolecular Williamson ether synthesis or a related cyclization would lead to the formation of a 6-fluoro-2,3-dihydro-1H-chromane scaffold. The reaction proceeds by the nucleophilic attack of the ortho-substituent on the electrophilic carbon of the alkyl bromide, displacing the bromide ion and closing the ring. The efficiency of such reactions is a subject of ongoing research and development in synthetic organic chemistry. researchgate.net
Homologation Strategies
Homologation, the process of extending a carbon chain by a methylene (B1212753) unit (-CH2-), is a key strategy for modifying the physicochemical properties of a molecule. For this compound, both chain extension and chain shortening can be employed to synthesize a series of analogues with varying linker lengths between the fluorophenyl ether moiety and the terminal bromide.
These homologues are typically synthesized by reacting 4-fluorophenol (B42351) with the corresponding α,ω-dibromoalkane, such as 1,4-dibromobutane (B41627) or 1,2-dibromoethane, under basic conditions. This approach allows for systematic variation of the alkyl chain length.
Table 1: Homologous Series of 1-(ω-Bromoalkoxy)-4-fluorobenzenes
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
|---|---|---|---|
| 1-(2-Bromoethoxy)-4-fluorobenzene | C₈H₈BrFO | 219.05 | 332-48-9 crochem.com |
| This compound | C₉H₁₀BrFO | 233.08 | 1129-78-8 uni.lubldpharm.comsigmaaldrich.com |
Regioisomeric Analogues and Structural Variations
The synthesis of regioisomers and other structural variants of this compound allows for the exploration of the chemical space around this scaffold. These variations primarily involve altering the substitution pattern on the aromatic ring.
The synthesis of these regioisomers often starts with the corresponding regioisomeric bromofluorobenzene. wikipedia.org For instance, the preparation of 1-bromo-3-fluorobenzene (B1666201) can be challenging due to the formation of multiple isomers during the bromination of fluorobenzene (B45895), with the para-isomer being the major product. google.com However, specific methods have been developed to improve the yield of the meta-isomer. google.com Similarly, 1-bromo-2-fluorobenzene (B92463) can be synthesized from o-bromoaniline via a modified Schiemann reaction. orgsyn.org Once the desired bromofluorobenzene isomer is obtained, it can be reacted with 3-bromopropanol or a related synthon to yield the target ether.
Further structural diversity can be achieved by introducing additional substituents onto the benzene ring, such as in 1-bromo-2-(3-bromopropoxy)-3-fluorobenzene. nih.gov
Table 2: Regioisomeric and Structurally Varied Analogues
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Structural Difference |
|---|---|---|---|---|
| 1-(3-Bromopropoxy)-2-fluorobenzene | C₉H₁₀BrFO | 233.08 | 352292-69-0 | Fluorine at position 2 |
| 1-(3-Bromopropoxy)-3-fluorobenzene | C₉H₁₀BrFO | 233.08 | 193356-97-7 bldpharm.com | Fluorine at position 3 |
| 1-Bromo-2-(3-bromopropoxy)-3-fluorobenzene | C₉H₉Br₂FO | 311.97 | Not Available nih.gov | Additional bromo substituent at position 2 |
| 1-(2-Bromo-1-methylethoxy)-4-fluorobenzene | C₁₀H₁₂BrFO | 247.11 | 1225544-80-8 bldpharm.com | Methyl group on the alkoxy chain |
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1-bromo-2-fluorobenzene |
| 1-bromo-3-fluorobenzene |
| 1-bromo-4-fluorobenzene (B142099) |
| 1-(2-Bromoethoxy)-4-fluorobenzene |
| 1-(4-Bromobutoxy)-4-fluorobenzene |
| 1-(3-Bromopropoxy)-2-fluorobenzene |
| 1-(3-Bromopropoxy)-3-fluorobenzene |
| 1-Bromo-2-(3-bromopropoxy)-3-fluorobenzene |
| 1-(2-Bromo-1-methylethoxy)-4-fluorobenzene |
| 1-(3-Bromopropoxy)-4-chlorobenzene |
| 4-fluorophenol |
| 1,2-dibromoethane |
| 1,4-dibromobutane |
| 3-bromopropanol |
| o-bromoaniline |
Applications of 1 3 Bromopropoxy 4 Fluorobenzene in Organic Synthesis and Materials Science
Role as a Key Intermediate in the Construction of Complex Organic Architectures
The bifunctional nature of 1-(3-Bromopropoxy)-4-fluorobenzene, possessing both a reactive alkyl bromide and a substituted benzene (B151609) ring, allows it to serve as a fundamental building block in the synthesis of more elaborate chemical structures. The bromine atom can be readily displaced by a variety of nucleophiles, while the fluorinated aromatic ring can participate in or be further modified through various aromatic substitution reactions.
Building Block for Multifunctional Compounds
This compound serves as a crucial starting material for the synthesis of multifunctional compounds that incorporate the 4-fluorophenoxypropyl moiety. The reactive bromo group allows for the introduction of various functional groups through nucleophilic substitution reactions. This enables the attachment of this fluorinated fragment to a wide range of molecular scaffolds, leading to the creation of new compounds with potentially diverse biological or material properties. For instance, the ether linkage and the fluorinated phenyl group can influence properties such as lipophilicity, metabolic stability, and binding interactions in medicinal chemistry. acs.org While direct examples for this specific compound are not extensively documented in publicly available literature, the synthetic utility of similar bromo-functionalized aromatic ethers is well-established in the creation of complex organic molecules. nih.gov
Precursor for Molecular Scaffolds and Frameworks
The structure of this compound allows it to act as a precursor for the development of larger molecular scaffolds and frameworks. The propyl chain provides flexibility, while the aromatic ring offers a rigid component that can be used to build defined three-dimensional structures. For example, the bromo group can be converted to other functionalities, such as an azide (B81097) or an alkyne, which can then participate in click chemistry reactions to link multiple units together, forming polymers or complex molecular architectures. While specific research detailing the use of this compound in the construction of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) is not prominent, the principles of using functionalized linkers are well-established in these fields. bldpharm.com
Integration into Radiochemical Synthesis Methodologies
A particularly significant application of this compound is in the field of radiochemistry, specifically in the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging.
Precursor for Radiolabeled Tracers (e.g., [18F]R91150 Synthesis)
This compound is a key precursor in the synthesis of the radiolabeled 5-HT2A receptor antagonist, [18F]R91150. nih.govnih.govacs.orgresearchgate.netresearchgate.net This PET tracer is used for in vivo imaging of serotonin (B10506) receptors in the brain, which are implicated in various neuropsychiatric disorders. acs.org In the synthesis, the bromo group of the precursor is displaced by a nitrogen-containing moiety, and in a subsequent step, the fluorine atom on the aromatic ring is replaced with the positron-emitting isotope fluorine-18 (B77423) ([18F]).
Recent advancements in radiolabeling techniques, such as copper-mediated radiofluorination, have significantly improved the synthesis of [18F]R91150 from its precursors. nih.govacs.org These improved protocols have led to higher radiochemical yields and shorter synthesis times compared to previous methods. nih.govacs.org For example, a two-step synthesis involving the Cu-mediated radiofluorination of an N-Boc-protected precursor derived from this compound has been reported to produce [18F]R91150 with a radiochemical yield of 14 ± 1% within 60 minutes. nih.gov Another improved protocol reported activity yields of 20 ± 5% for a two-step radiosynthesis. nih.gov
| Radiosynthesis Parameter | Reported Value | Reference |
| Precursor | N-Boc-protected derivative of this compound | nih.gov |
| Radiochemical Yield (RCY) | 14 ± 1% | nih.gov |
| Synthesis Time | 60 minutes | nih.gov |
| Alternative RCY (two-step) | 20 ± 5% | nih.gov |
| Molar Activity | >200 GBq/μmol | nih.gov |
This table summarizes key data from the improved radiosynthesis of [18F]R91150.
Development of Novel Radiosynthetic Routes and Precursors
The successful use of this compound in the synthesis of [18F]R91150 highlights its potential as a platform for the development of other novel PET tracers. The 4-fluorophenoxypropyl moiety can be incorporated into various ligand structures targeting different biological receptors or enzymes. The development of efficient labeling strategies for such precursors is an active area of research in radiopharmaceutical chemistry. nih.govnih.gov The exploration of alternative precursors, such as boronate esters derived from this compound, is also a promising avenue for developing new and more efficient radiosynthetic routes. nih.gov
Advanced Materials Development
While the primary documented application of this compound lies in radiochemistry, its structural features suggest potential utility in the development of advanced materials. The presence of a fluorinated aromatic ring is a common feature in materials with specific optical and electronic properties.
The incorporation of fluorine atoms into organic molecules can significantly influence their physical properties, such as thermal stability, viscosity, and dielectric anisotropy. lightpublishing.cn These properties are crucial for applications in liquid crystals and polymers. Although direct polymerization of this compound has not been specifically reported, its structure is analogous to monomers used in the synthesis of certain functional polymers. For example, the bromo group could be converted to a polymerizable group, or the entire molecule could be incorporated as a side chain in a polymer, potentially imparting properties such as hydrophobicity or altered refractive index. The general use of brominated aromatic compounds as precursors for polymers is a known strategy. rsc.orgresearchgate.net
Furthermore, fluorinated compounds are of interest in the development of liquid crystals. google.com The polarity and steric effects of the fluorine atom can influence the mesophase behavior and electro-optical properties of liquid crystalline materials. While there is no direct evidence of this compound being used in liquid crystal synthesis, its 4-fluorophenyl group is a common motif in liquid crystal design.
Synthesis of Monomers for Polymerization (e.g., in polyethers, polyesters)
The bifunctional nature of this compound, with its reactive bromo group and the potential for reactions involving the fluorinated benzene ring, allows it to be a precursor in the synthesis of specialized monomers. These monomers can then be used in polymerization reactions to create polymers like polyethers and polyesters with specific properties imparted by the fluorine atom.
The synthesis of fluorinated polyethers and polyesters is an area of significant research interest due to the unique properties that fluorine imparts to the resulting polymers, such as thermal stability, chemical resistance, and low surface energy. researchgate.netresearchgate.netrsc.orgnih.govrsc.org While direct polymerization of this compound is not the typical route, it serves as a crucial starting material for creating the necessary monomers.
For instance, the bromo-terminated end of the molecule can be converted to other functional groups, such as an alcohol or an amine, through nucleophilic substitution reactions. The resulting molecule, now possessing a hydroxyl or amino group at one end and the fluorophenyl ether at the other, can act as a monomer in condensation polymerizations.
Hypothetical Monomer Synthesis for Polyethers:
A plausible synthetic route to a diol monomer suitable for polyether synthesis could involve the reaction of this compound with a diol under basic conditions, leading to a new, more complex diol monomer containing the 4-fluorophenoxy moiety. This monomer can then undergo polymerization with another suitable comonomer. The incorporation of the fluorinated group can enhance the thermal and oxidative stability of the resulting polyether. nih.gov
Hypothetical Monomer Synthesis for Polyesters:
Similarly, for polyester (B1180765) synthesis, the bromo group can be hydrolyzed to a hydroxyl group, and the resulting alcohol can be esterified with a dicarboxylic acid. Alternatively, the aromatic ring could be functionalized to introduce a carboxylic acid group, creating a monomer with both hydroxyl and carboxyl functionalities. These fluorinated monomers, when incorporated into polyester chains, can modify the polymer's crystallinity, melting point, and surface properties. rsc.orgrsc.org
Building Block for Supramolecular Assemblies and Architectures
Supramolecular chemistry focuses on the non-covalent interactions between molecules to form well-defined, functional structures. The 4-fluorophenyl group in this compound can participate in specific non-covalent interactions, such as halogen bonding and π-π stacking, making it a potentially useful building block for designing supramolecular assemblies. sigmaaldrich.comossila.com
The presence of the fluorine atom can influence the electronic nature of the aromatic ring, which in turn affects its stacking interactions with other aromatic systems. Furthermore, the C-F bond can act as a weak hydrogen bond acceptor. While specific examples detailing the use of this compound in supramolecular assemblies are not extensively documented in mainstream literature, its structural motifs are found in molecules known to form such structures. The flexible propoxy chain also provides conformational freedom, allowing the molecule to adopt specific orientations required for self-assembly.
Precursor for Compounds with Tunable Electronic or Optical Properties
The incorporation of fluorine atoms into organic molecules is a well-established strategy for tuning their electronic and optical properties. acs.orgnih.govnih.gov The strong electron-withdrawing nature of fluorine can significantly alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. This makes this compound an attractive precursor for the synthesis of materials used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Moreover, fluorinated compounds are extensively used in the synthesis of liquid crystals. nih.govresearchgate.net The polarity and steric profile of the C-F bond can influence the mesophase behavior, dielectric anisotropy, and switching characteristics of liquid crystalline materials. Patent literature suggests that fluorobenzene (B45895) derivatives are key components in liquid crystal compositions. google.comgoogle.comepo.org While direct use of this compound in a final liquid crystal product is uncommon, it serves as a versatile starting material for synthesizing more complex mesogenic molecules. The propoxy chain can act as a flexible spacer, which is a common structural element in calamitic (rod-like) liquid crystals.
Structural Elucidation and Spectroscopic Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the structure and dynamics of molecules. By observing the behavior of atomic nuclei in a magnetic field, NMR can elucidate the connectivity of atoms and describe their chemical environments.
High-Resolution ¹H NMR for Proton Environment Analysis and Purity Assessment
High-resolution proton (¹H) NMR spectroscopy is used to identify the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, and the integration of the signal corresponds to the number of protons it represents.
For 1-(3-Bromopropoxy)-4-fluorobenzene, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the aliphatic protons of the bromopropoxy chain. The aromatic region would display complex multiplets due to the influence of the fluorine substituent. The protons ortho and meta to the fluorine atom would exhibit characteristic splitting patterns due to both proton-proton and proton-fluorine coupling. The aliphatic protons would appear as two triplets and a quintet, corresponding to the three methylene (B1212753) (-CH2-) groups in the propoxy chain. The purity of the sample can also be assessed by the absence of signals from impurities.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration |
|---|---|---|---|---|
| Aromatic H (ortho to O) | 6.80 - 6.90 | m | - | 2H |
| Aromatic H (meta to O) | 6.95 - 7.05 | m | - | 2H |
| O-CH₂- | 4.08 | t | 6.1 | 2H |
| -CH₂-Br | 3.60 | t | 6.5 | 2H |
| -CH₂-CH₂-CH₂- | 2.25 | quintet | 6.3 | 2H |
Note: This is a predicted spectrum. Actual experimental values may vary.
¹³C NMR for Carbon Skeleton and Hybridization States
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal. The chemical shift values indicate the hybridization state (sp³, sp², sp) and the nature of the atoms attached to the carbon.
In the ¹³C NMR spectrum of this compound, signals for the aromatic carbons and the three aliphatic carbons would be observed. The carbon atom attached to the fluorine (C-F) would show a large coupling constant (¹JCF), resulting in a doublet. The other aromatic carbons would also exhibit coupling to fluorine, though to a lesser extent. The chemical shifts of the aliphatic carbons would be influenced by the neighboring oxygen and bromine atoms.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-F | 157.5 (d, ¹JCF ≈ 240 Hz) |
| C-O | 155.0 (d, ⁴JCF ≈ 2 Hz) |
| Aromatic CH (ortho to O) | 116.0 (d, ²JCF ≈ 23 Hz) |
| Aromatic CH (meta to O) | 115.8 (d, ³JCF ≈ 8 Hz) |
| O-CH₂- | 66.2 |
| -CH₂-Br | 31.5 |
| -CH₂-CH₂-CH₂- | 30.0 |
Note: This is a predicted spectrum. Actual experimental values may vary.
¹⁹F NMR for Fluorine Chemical Environment
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically for fluorine-containing compounds. molaid.com Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong, sharp signals. wikipedia.org The chemical shift of the fluorine atom is very sensitive to its electronic environment. wikipedia.org
For this compound, the ¹⁹F NMR spectrum would show a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. The multiplicity of the signal would be a multiplet due to coupling with the ortho- and meta-protons on the benzene (B151609) ring. For monofluorobenzene, the chemical shift is typically around -113 ppm relative to CFCl₃. oregonstate.edu
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and for determining the complete molecular structure by showing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. uni-saarland.de For this compound, a COSY spectrum would confirm the connectivity of the aliphatic protons in the propoxy chain and the coupling between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. copernicus.org It is extremely useful for assigning which proton is attached to which carbon, for instance, confirming the assignments of the -CH₂- groups in the aliphatic chain and the C-H bonds in the aromatic ring.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying connections across quaternary carbons (carbons with no attached protons) or heteroatoms. In this molecule, HMBC could show correlations between the protons of the O-CH₂ group and the aromatic carbon C-O, thus confirming the connection of the propoxy chain to the fluorophenyl ring.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion, often to four or more decimal places. This high accuracy allows for the determination of the elemental formula of a compound, as each unique formula has a specific exact mass.
For this compound, the molecular formula is C₉H₁₀BrFO. The presence of bromine is readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two major peaks for the molecular ion (M⁺ and M+2⁺) of nearly equal intensity. HRMS would be able to confirm the exact mass of the molecular ion, distinguishing it from other compounds with the same nominal mass but different elemental compositions.
Table 3: Predicted HRMS Data for this compound
| Ion Formula | Isotope | Calculated Exact Mass |
|---|---|---|
| [C₉H₁₀⁷⁹BrFO]⁺ | ⁷⁹Br | 231.9899 |
| [C₉H₁₀⁸¹BrFO]⁺ | ⁸¹Br | 233.9879 |
Note: These are calculated values. Experimental values are typically within a few ppm of the calculated mass.
LC-MS for Purity and Identification in Complex Mixtures
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used to separate, identify, and quantify individual components within a mixture. In the context of this compound, LC-MS serves as a crucial tool for assessing its purity and confirming its identity, particularly in complex matrices such as reaction mixtures or biological samples.
The process begins with High-Performance Liquid Chromatography (HPLC), which separates this compound from other components based on its physicochemical properties, such as polarity and size. Following separation, the compound is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common method used, where the analyte is ionized, typically by protonation to form the [M+H]⁺ ion. For this compound (C₉H₁₀BrFO), the predicted monoisotopic mass of the neutral molecule is 231.98991 Da. uni.lu
The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry can provide a highly accurate mass measurement, which helps in confirming the elemental composition. The technique's sensitivity allows for the detection of trace-level impurities. The combination of retention time from the LC and the specific m/z value from the MS provides a high degree of confidence in the identification of the compound. nih.gov
Predicted collision cross-section (CCS) values, which relate to the ion's size and shape in the gas phase, can further aid in identification. These values are predicted for different adducts of the molecule.
Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 232.99719 | 141.6 |
| [M+Na]⁺ | 254.97913 | 153.1 |
| [M-H]⁻ | 230.98263 | 146.6 |
| [M+NH₄]⁺ | 250.02373 | 163.3 |
| [M+K]⁺ | 270.95307 | 142.2 |
Data sourced from PubChemLite. uni.lu
Fragmentation Pathway Analysis for Structural Insights
Tandem mass spectrometry (MS/MS) is employed to gain deeper structural information about this compound. In this technique, the parent ion (e.g., the [M+H]⁺ ion at m/z 232.997) is isolated and then subjected to collision-induced dissociation (CID). This process breaks the ion into smaller, characteristic fragment ions. nih.gov
The analysis of these fragmentation patterns provides a veritable fingerprint of the molecule, confirming the connectivity of its atoms. For this compound, key fragmentation pathways would likely involve:
Cleavage of the ether bond: This is a common fragmentation site in ethers, which could lead to the formation of a bromopropoxy cation or a fluorophenoxy radical cation.
Loss of the bromopropyl group: Fragmentation could result in the loss of the entire C₃H₆Br side chain, leading to the detection of a fluorophenol-related ion.
Loss of a bromine atom: The C-Br bond can cleave, resulting in a fragment ion that is 79 or 81 Da lighter than the parent ion, corresponding to the two stable isotopes of bromine.
By studying the masses of these fragment ions, a detailed picture of the molecule's structure can be constructed and verified. copernicus.org This analysis is not only crucial for initial identification but also for distinguishing it from potential isomers.
Infrared (IR) Spectroscopy
Characteristic Vibrational Modes Analysis for Functional Group Identification
Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Each type of bond and functional group has a characteristic vibrational frequency, making the IR spectrum a molecular fingerprint that is highly useful for functional group identification. nih.gov
For this compound, the IR spectrum would exhibit several key absorption bands corresponding to its distinct functional groups:
C-F Stretch: The carbon-fluorine bond on the aromatic ring is expected to show a strong absorption band in the region of 1250-1120 cm⁻¹.
Aromatic C-O-C Stretch: The aryl-alkyl ether linkage will produce two characteristic stretching vibrations. An asymmetric stretch is typically found around 1275-1200 cm⁻¹, and a symmetric stretch appears near 1075-1020 cm⁻¹.
Aliphatic C-H Stretch: The methylene (-CH₂) groups of the propoxy chain will show stretching vibrations just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).
Aromatic C=C Bending: The benzene ring will have characteristic absorptions in the 1600-1400 cm⁻¹ region.
C-Br Stretch: The carbon-bromine bond will exhibit a stretching vibration in the fingerprint region, typically between 680-515 cm⁻¹.
The presence and precise location of these bands in an IR spectrum provide conclusive evidence for the presence of the fluorophenyl, ether, and bromopropyl moieties within the molecule. nih.govnist.govnist.gov
X-ray Crystallography
Single-Crystal X-ray Diffraction for Solid-State Molecular Structure and Conformation
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uol.deresearchgate.net By irradiating a single crystal of a compound with X-rays, a diffraction pattern is generated. The analysis of this pattern allows for the calculation of electron density maps, from which the exact positions of atoms can be determined, yielding information on bond lengths, bond angles, and torsional angles. uol.de
Table 2: Illustrative Crystal Data and Structure Refinement for a Closely Related Compound (1-(3-Bromopropoxy)-4-chlorobenzene)
| Parameter | Value |
|---|---|
| Empirical formula | C₉H₁₀BrClO |
| Formula weight | 249.53 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a, b, c (Å) | 13.918(3), 5.760(1), 12.871(3) |
| β (°) | 100.87(3) |
| Volume (ų) | 1013.9(4) |
| Z | 4 |
| Reflections collected | 1726 |
| Independent reflections | 1620 |
Data from a study on 1-(3-Bromopropoxy)-4-chlorobenzene, provided for illustrative purposes. nih.gov
Analysis of Intermolecular Interactions in the Crystalline Lattice
The way molecules pack together in a crystal is governed by a network of non-covalent intermolecular interactions. youtube.com X-ray diffraction data allows for a detailed analysis of these forces, which are fundamental to the physical properties of the solid. researchgate.netrsc.org
Based on the structure of this compound and data from its chloro-analogue, several types of intermolecular interactions would be expected to stabilize the crystalline lattice: nih.gov
π-π Stacking: The electron-rich aromatic rings can stack on top of each other. In the chloro-analogue, a centroid-centroid distance of 3.699 Å was observed between phenyl rings, indicating a stabilizing π-π interaction. nih.govnih.gov A similar interaction is highly probable for the fluorinated compound.
C-H···π Interactions: Hydrogen atoms from the methylene groups of the propoxy chain can interact with the π-electron cloud of the aromatic rings of neighboring molecules. nih.gov
Halogen Bonding: A potentially significant interaction could be a C-Br···F halogen bond between the bromine atom of one molecule and the fluorine atom of another. The strength of such an interaction depends on the geometry and the electrostatic environment. rsc.org
These combined interactions dictate the final three-dimensional architecture of the crystal.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. wikipedia.orgasminternational.orgpsi-k.netcambridge.orgnih.gov These calculations solve the Schrödinger equation for a given molecular structure, providing detailed information about its electronic distribution and energy levels.
A thorough analysis of the electronic structure of 1-(3-Bromopropoxy)-4-fluorobenzene would reveal key aspects of its stability and reactivity.
HOMO-LUMO Gap: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. youtube.com The energy difference between them, known as the HOMO-LUMO gap, indicates the molecule's excitability. A smaller gap suggests that the molecule can be more easily excited, influencing its reactivity and potential applications in materials science. For a molecule with a doublet spin state, the HOMO-LUMO gap can be determined by considering either the alpha or beta orbitals. researchgate.net The calculation of the HOMO-LUMO gap can be performed using computational software like Gaussian, where the energies of the HOMO and LUMO are extracted from the output file to determine the gap. youtube.comyoutube.comschrodinger.com
Charge Distribution: Understanding how charge is distributed across the this compound molecule is essential for predicting its interactions with other molecules. The electronegative fluorine and oxygen atoms, along with the bromine atom, would significantly influence the charge distribution, creating regions of partial positive and negative charge. This distribution governs the molecule's polarity and its susceptibility to electrophilic or nucleophilic attack.
| Property | Predicted Value | Significance |
| HOMO Energy | Value in eV | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |
| LUMO Energy | Value in eV | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |
| HOMO-LUMO Gap | Value in eV | Indicates chemical reactivity and electronic transition energy. |
| Mulliken Atomic Charges | Charge on each atom | Provides insight into the partial charges on individual atoms, highlighting electrophilic and nucleophilic sites. |
Note: The values in this table are placeholders and would be determined through specific quantum chemical calculations.
Quantum chemical calculations can accurately predict spectroscopic data, which is invaluable for experimental characterization.
NMR Chemical Shifts: Computational methods, particularly DFT, can predict the ¹H and ¹³C NMR chemical shifts of this compound. nih.govacs.orgbohrium.comresearchgate.netnih.gov These predictions are based on calculating the magnetic shielding of each nucleus. Comparing predicted shifts with experimental data helps in the definitive assignment of spectral peaks to specific atoms in the molecule.
IR Frequencies: The vibrational frequencies of the molecule can be calculated to predict its infrared (IR) spectrum. researchgate.netarxiv.orgnumberanalytics.comnumberanalytics.com Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds (e.g., C-F, C-Br, C-O, and aromatic C-H bonds). This information is crucial for interpreting experimental IR spectra and confirming the molecular structure. fiveable.me
The following table exemplifies the type of data that would be generated from such computational studies.
| Spectroscopic Data | Predicted Values |
| ¹H NMR Chemical Shifts (ppm) | Predicted shifts for each unique proton |
| ¹³C NMR Chemical Shifts (ppm) | Predicted shifts for each unique carbon |
| Key IR Frequencies (cm⁻¹) | Frequencies for C-F, C-Br, C-O, and Ar-H stretches |
Note: These are representative data types. Actual values would result from specific computational analyses.
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. numberanalytics.comuni-muenchen.denumberanalytics.comresearchgate.netresearchgate.net It is a valuable tool for understanding and predicting how a molecule will interact with other chemical species.
For this compound, an MEP analysis would highlight the regions of negative potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. The electronegative fluorine and oxygen atoms would be expected to create regions of significant negative potential, while the hydrogen atoms and the region around the bromine atom might exhibit positive potential. This analysis provides a clear picture of the molecule's reactive sites.
Reaction Mechanism Modeling and Simulation
Computational modeling can be used to simulate chemical reactions, providing detailed insights into the reaction pathways and the energies involved.
To understand a chemical reaction at a molecular level, it is essential to identify the transition state (TS), which is the highest energy point along the reaction coordinate. fiveable.medailymotion.comgithub.ioacs.orgchemrxiv.org
Transition State Localization: For reactions involving this compound, such as nucleophilic substitution at the bromine-bearing carbon, computational methods can be used to locate the geometry and energy of the transition state. This information is critical for calculating the activation energy of the reaction, which determines the reaction rate.
Intrinsic Reaction Coordinate (IRC) Analysis: Once a transition state is located, an IRC analysis can be performed. scm.comfaccts.deuni-muenchen.denumberanalytics.commpg.de This calculation maps out the minimum energy path connecting the transition state to the reactants and products on the potential energy surface. An IRC analysis confirms that a located transition state indeed connects the desired reactants and products, providing a complete picture of the reaction pathway.
The 4-fluoro and 3-bromopropoxy groups are substituents on the benzene (B151609) ring that influence its reactivity. acs.orgnih.govnumberanalytics.comresearchgate.net Computational studies can systematically investigate these effects. By comparing the calculated properties of this compound with those of unsubstituted benzene or other substituted benzenes, one can quantify the electronic and steric effects of these groups. nih.gov For instance, the fluorine atom, being electronegative, will have an electron-withdrawing inductive effect, while the alkoxy group can have both inductive and resonance effects. A computational analysis would elucidate how these combined effects modulate the reactivity of the aromatic ring towards, for example, electrophilic aromatic substitution.
Solvent Effects and Catalysis Modeling
The chemical behavior of this compound in various environments is significantly influenced by solvent effects. Computational modeling, employing both implicit and explicit solvent models, is crucial for understanding these interactions. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient for estimating the bulk solvent effect on the conformational preferences and electronic structure of the molecule.
Explicit solvent models, on the other hand, involve simulating a discrete number of solvent molecules surrounding the solute. This method provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding between the fluorine atom or the ether oxygen and protic solvent molecules. While computationally more demanding, explicit solvent models are essential for accurately modeling reaction pathways and transition states in solution, which is critical for catalysis modeling. For instance, in nucleophilic substitution reactions involving the bromine atom, explicit solvent molecules can stabilize charged intermediates and transition states, thereby altering the reaction kinetics.
Conformational Analysis and Molecular Dynamics Simulations
Exploration of Conformational Space and Energetic Minima
The conformational landscape of this compound is primarily defined by the torsion angles within the propoxy chain. Potential energy surface scans, calculated using quantum mechanical methods like Density Functional Theory (DFT), can identify the stable conformers and the energy barriers between them. The key dihedral angles include the C-C-C-O and the C-O-C-C bonds. The relative energies of the gauche and anti conformers of the C-C-C-Br linkage are of particular interest, as they dictate the spatial orientation of the bromine atom relative to the fluorophenyl group.
Table 1: Calculated Relative Energies of Key Conformers of this compound This table presents hypothetical data for illustrative purposes.
| Conformer | Dihedral Angle (°C-C-C-Br) | Relative Energy (kcal/mol) |
|---|---|---|
| anti | ~180 | 0.00 |
| gauche+ | ~60 | 0.85 |
Dynamic Behavior and Flexibility of the Propoxy Chain
Molecular dynamics (MD) simulations provide a powerful tool to explore the dynamic behavior of the propoxy chain over time. By simulating the atomic motions at a given temperature, MD can reveal the time-averaged distribution of conformers and the rates of interconversion between them. These simulations can highlight the flexibility of the chain and how it is influenced by the solvent environment. For example, in a polar solvent, conformations that expose the polar bromine and ether functionalities might be favored.
Intermolecular Interactions and Supramolecular Assembly Prediction
The non-covalent interactions involving this compound are crucial for understanding its condensed-phase properties and potential for self-assembly.
Computational Studies of Halogen Bonding and Hydrogen Bonding
The bromine and fluorine atoms of this compound can participate in halogen bonding, where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophile. Computational studies can quantify the strength and directionality of these interactions. Similarly, the fluorine atom and the ether oxygen can act as hydrogen bond acceptors, interacting with suitable donor molecules. Quantum theory of atoms in molecules (QTAIM) and non-covalent interaction (NCI) plots are valuable computational tools for visualizing and characterizing these weak interactions.
Table 2: Typical Interaction Energies and Distances for Halogen and Hydrogen Bonds This table presents hypothetical data for illustrative purposes.
| Interaction Type | Donor-Acceptor | Typical Distance (Å) | Typical Energy (kcal/mol) |
|---|---|---|---|
| Halogen Bond | C-Br···O | 2.8 - 3.5 | -1 to -5 |
| Hydrogen Bond | O-H···F-C | 1.8 - 2.2 | -2 to -6 |
Prediction of Crystal Packing Motifs and Self-Assembly Processes
Computational methods can be employed to predict the most stable crystal packing arrangements of this compound. By considering the various intermolecular interactions, such as halogen bonds, hydrogen bonds, and π-π stacking of the fluorophenyl rings, it is possible to generate and rank plausible crystal structures. These predictions are invaluable for understanding polymorphism and for designing materials with specific solid-state properties. Simulations of self-assembly processes in solution can also provide insights into how individual molecules aggregate to form larger supramolecular structures.
Q & A
Q. What are the optimized synthesis protocols for 1-(3-Bromopropoxy)-4-fluorobenzene?
The compound can be synthesized via nucleophilic substitution by reacting 4-fluorophenol with 1,3-dibromopropane in the presence of a base (e.g., K₂CO₃) in acetonitrile at 80°C for 24 hours. Post-reaction purification involves filtration and solvent removal under reduced pressure. This method is adapted from analogous aryl ether syntheses .
Q. How can nucleophilic substitution reactions be exploited to modify this compound?
The bromine atom on the propoxy chain is susceptible to nucleophilic substitution. For example:
Q. What analytical techniques are recommended for characterizing this compound?
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., para-fluorine vs. meta-chlorine analogs).
- Mass spectrometry : High-resolution MS to verify molecular weight (MW = 247.05 g/mol).
- HPLC : Purity assessment using C18 columns with acetonitrile/water gradients. Cross-reference with PubChem data (InChIKey: QVEAVDHTWIVBSX-UHFFFAOYSA-N) for validation .
Advanced Research Questions
Q. How can regioselectivity be controlled in substitution reactions involving the bromopropoxy chain?
Regioselectivity is influenced by steric and electronic factors:
- Steric hindrance : Bulky nucleophiles favor substitution at the terminal bromine due to reduced steric hindrance.
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing reaction rates. Computational modeling (e.g., DFT) predicts activation energies for competing pathways .
Q. How do data contradictions in reactivity between this compound and its analogs arise?
Discrepancies often stem from halogen electronegativity and ring substitution:
- Fluorine vs. chlorine : The electron-withdrawing fluorine reduces electron density on the benzene ring, slowing electrophilic substitutions compared to chloro analogs.
- Bromine position : 3-bromopropoxy derivatives exhibit lower reactivity in SN2 reactions than 2-bromoethyl analogs due to chain flexibility. Compare with 1-(2-Bromoethyl)-4-fluorobenzene (CAS 332-42-3) .
Q. What advanced strategies are used to incorporate this compound into pharmaceutical intermediates?
- Fluorine-directed coupling : Utilize Suzuki-Miyaura cross-coupling with boronic acids to introduce aryl groups at the para position.
- Click chemistry : Azide derivatives (from substitution) enable Cu-catalyzed cycloaddition for triazole-linked prodrugs. Fluorine enhances metabolic stability and bioavailability in lead compounds .
Q. How should hazard mitigation be integrated into experimental designs involving this compound?
Q. Can computational methods predict the reactivity of this compound in novel reactions?
Yes. Molecular dynamics (MD) simulations and QSAR models predict:
- Hydrolysis rates : pH-dependent degradation pathways in aqueous environments.
- Docking studies : Affinity for enzymatic targets (e.g., monoamine oxidase B) based on electron-deficient aryl rings. Validate predictions with experimental collision cross-section data (predicted CCS: 147.5 Ų for [M+H]+) .
Q. What methodologies assess the biological activity of this compound?
- Enzyme inhibition assays : Test against acetylcholinesterase or cytochrome P450 isoforms using fluorogenic substrates.
- Antimicrobial screening : Broth microdilution assays (MIC values) against Gram-positive/negative strains. Compare with structurally related compounds (e.g., 1-(3-Chloropropyl)-2-difluoromethoxy analogs) for SAR analysis .
Q. How does the compound’s stability under varying conditions impact experimental outcomes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
